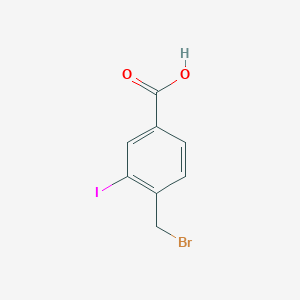

Acide 4-(bromométhyl)-3-iodobenzoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Bromomethyl)-3-iodobenzoic acid is an organic compound with the molecular formula C8H6BrIO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromomethyl and iodine groups at the 4 and 3 positions, respectively

Applications De Recherche Scientifique

Chemical Synthesis Applications

Building Block for Complex Molecules

4-(Bromomethyl)-3-iodobenzoic acid is primarily utilized as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of pharmaceuticals and agrochemicals.

Types of Reactions

The compound can participate in several key reactions:

- Nucleophilic Substitution Reactions : The bromomethyl and iodine groups can be replaced with other functional groups, allowing for the introduction of diverse functionalities.

- Coupling Reactions : It is particularly useful in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom can be substituted with an aryl or alkyl group.

- Oxidation and Reduction : The compound can be oxidized or reduced under specific conditions to yield different products.

Cytotoxicity Assessment

In vitro assays have been conducted to assess the cytotoxic effects of 4-(Bromomethyl)-3-iodobenzoic acid against various cancer cell lines, such as Hep-G2 and A2058. These studies revealed varied responses across different cell lines, highlighting the need for further exploration into the safety profile and therapeutic potential of this compound.

| Cell Line | Cytotoxicity Response |

|---|---|

| Hep-G2 | Low cytotoxicity at certain concentrations |

| A2058 | Varied response; further studies needed |

Mécanisme D'action

Target of Action

Compounds with similar structures, such as those used in suzuki–miyaura (sm) cross-coupling reactions, interact with transition metals like palladium . This interaction forms new carbon-carbon bonds, which are crucial in various chemical reactions .

Mode of Action

In the context of sm cross-coupling reactions, the compound may participate in two electronically divergent processes with the metal catalyst . The first process, oxidative addition, involves the compound acting as an electrophile, donating electrons to form a new bond with palladium . The second process, transmetalation, involves the compound acting as a nucleophile, transferring from boron to palladium .

Biochemical Pathways

Compounds involved in sm cross-coupling reactions can influence various biochemical pathways, leading to the formation of new carbon-carbon bonds . These bonds are fundamental in the synthesis of a wide range of organic compounds.

Pharmacokinetics

The compound’s melting point range is between 223 °c and 226 °c , which may influence its bioavailability and stability.

Result of Action

The compound’s potential involvement in sm cross-coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds . These bonds are crucial in the synthesis of various organic compounds, potentially influencing cellular processes.

Action Environment

Environmental factors such as light, temperature, and oxygen availability can significantly impact the stability of essential oils , which may also apply to other organic compounds like 4-(Bromomethyl)-3-iodobenzoic acid.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-iodobenzoic acid typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are carried out in solvents like dichloromethane or acetonitrile under controlled temperatures .

Industrial Production Methods

Industrial production methods for 4-(Bromomethyl)-3-iodobenzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods emphasize efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and minimizing waste.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Bromomethyl)-3-iodobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl and iodine groups can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine group is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups such as amines or ethers.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Bromomethyl)benzoic acid: Lacks the iodine group, making it less versatile in certain coupling reactions.

3-Iodobenzoic acid: Lacks the bromomethyl group, limiting its reactivity in substitution reactions.

4-(Chloromethyl)-3-iodobenzoic acid: Similar structure but with a chloromethyl group instead of bromomethyl, affecting its reactivity and applications.

Uniqueness

4-(Bromomethyl)-3-iodobenzoic acid is unique due to the presence of both bromomethyl and iodine groups, which provide multiple reactive sites for diverse chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis, offering greater flexibility and potential for creating complex molecules.

Activité Biologique

4-(Bromomethyl)-3-iodobenzoic acid (CAS: 496944-09-3) is a halogenated benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes both bromine and iodine substituents on the aromatic ring, contributing to its reactivity and biological interactions. This article explores the biological activity of 4-(bromomethyl)-3-iodobenzoic acid, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C8H6BrIO2

- Molecular Weight : 340.94 g/mol

- IUPAC Name : 4-(bromomethyl)-3-iodobenzoic acid

- Purity : 95% .

Biological Activity Overview

The biological activities of halogenated benzoic acids, including 4-(bromomethyl)-3-iodobenzoic acid, have been linked to various pharmacological effects such as antimicrobial, anticancer, and enzyme inhibition properties. The following subsections detail specific activities reported in the literature.

Anticancer Activity

The anticancer potential of halogenated benzoic acids has been a focus of several studies. Compounds with similar structures have shown to induce apoptosis in cancer cells and inhibit tumor growth. For example, studies on other benzoic acid derivatives have revealed their ability to interfere with cell cycle progression and promote cell death in cancerous cells . Although specific data on 4-(bromomethyl)-3-iodobenzoic acid's anticancer activity is sparse, its structural features suggest potential efficacy.

Case Studies and Research Findings

- Enzyme Inhibition Studies :

-

Cytotoxicity Assessment :

- In vitro assays assessing the cytotoxic effects of benzoic acid derivatives showed varied responses across different cell lines. Compounds structurally related to 4-(bromomethyl)-3-iodobenzoic acid were tested for cytotoxicity against Hep-G2 and A2058 cancer cell lines, demonstrating low cytotoxicity at certain concentrations . This highlights the need for further exploration into the safety profile of this compound.

Data Table: Biological Activities of Related Compounds

Propriétés

IUPAC Name |

4-(bromomethyl)-3-iodobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,4H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFSSHMERMOVGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)I)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.